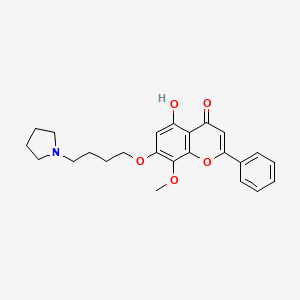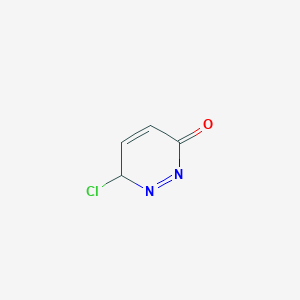
3-chloro-3H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3, with a chlorine atom attached at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridazin-6-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-chloro-3H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.
Substitution: The chlorine atom at position 3 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
科学的研究の応用
3-chloro-3H-pyridazin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyridazinone derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension, diabetes, and neurological disorders.
Industry: The compound is used in the development of agrochemicals, including herbicides and insecticides.
作用機序
The mechanism of action of 3-chloro-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This can result in various physiological effects, such as vasodilation and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
Pyridazin-3(2H)-one: Lacks the chlorine substituent at position 3.
6-phenylpyridazin-3(2H)-one: Contains a phenyl group at position 6 instead of a chlorine atom at position 3.
5-chloro-6-phenylpyridazin-3(2H)-one: Contains both chlorine and phenyl substituents.
Uniqueness
3-chloro-3H-pyridazin-6-one is unique due to the presence of the chlorine atom at position 3, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to undergo nucleophilic substitution reactions, leading to the formation of a wide variety of derivatives with potential pharmacological applications.
特性
分子式 |
C4H3ClN2O |
|---|---|
分子量 |
130.53 g/mol |
IUPAC名 |
3-chloro-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-3H |
InChIキー |
SRMKXKZQONUSPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N=NC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)


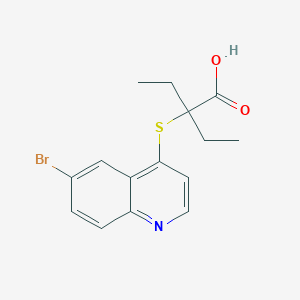
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)

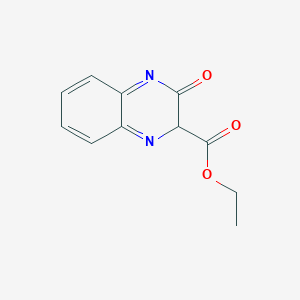


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
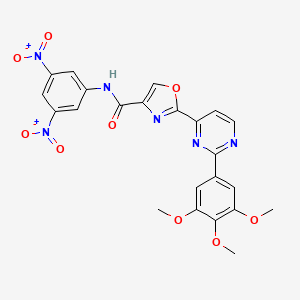
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
